molecular formula C14H10F3N3O B10933942 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol

1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol

Cat. No.: B10933942
M. Wt: 293.24 g/mol
InChI Key: OHDNJHMRIZHSHL-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine under acid-catalyzed conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The yields of this reaction can vary, typically ranging from 4% to 24% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-methyl-1-phenyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity . The compound can inhibit enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-phenyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its fused-ring structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

3-methyl-1-phenyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H10F3N3O/c1-8-12-10(14(15,16)17)7-11(21)18-13(12)20(19-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,21)

InChI Key

OHDNJHMRIZHSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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